molecular formula C8H13BrO3 B13925132 Propanoic acid, 2-bromo-, tetrahydro-2H-pyran-2-yl ester CAS No. 74266-26-5

Propanoic acid, 2-bromo-, tetrahydro-2H-pyran-2-yl ester

Cat. No.: B13925132
CAS No.: 74266-26-5
M. Wt: 237.09 g/mol
InChI Key: OHXMZRQPJYECOY-UHFFFAOYSA-N
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Description

Propanoic acid, 2-bromo-, tetrahydro-2H-pyran-2-yl ester is a chemical compound known for its unique structure and properties It is an ester derivative of propanoic acid, where the hydrogen atom in the carboxyl group is replaced by a tetrahydro-2H-pyran-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-bromo-, tetrahydro-2H-pyran-2-yl ester typically involves the esterification of 2-bromopropanoic acid with tetrahydro-2H-pyran-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-bromo-, tetrahydro-2H-pyran-2-yl ester can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different esters or acids.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 2-bromopropanoic acid and tetrahydro-2H-pyran-2-ol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used in anhydrous ether or tetrahydrofuran as the solvent.

Major Products

    Nucleophilic Substitution: Depending on the nucleophile, products can include different esters or acids.

    Hydrolysis: The major products are 2-bromopropanoic acid and tetrahydro-2H-pyran-2-ol.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

Propanoic acid, 2-bromo-, tetrahydro-2H-pyran-2-yl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive bromine atom.

    Medicine: Research into its potential as a prodrug or a drug delivery agent is ongoing, given its ability to undergo hydrolysis and release active compounds.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of propanoic acid, 2-bromo-, tetrahydro-2H-pyran-2-yl ester involves its reactivity towards nucleophiles and its ability to undergo hydrolysis. The bromine atom in the compound can act as a leaving group, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions and applications. Additionally, the ester bond can be hydrolyzed to release the parent acid and alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2-bromo-, methyl ester: This compound is similar in structure but has a methyl group instead of the tetrahydro-2H-pyran-2-yl group.

    Propanoic acid, 2-bromo-, ethyl ester: Similar to the methyl ester, but with an ethyl group.

    2-Propenoic acid, tetrahydro-2H-pyran-2-yl ester: This compound has a similar ester group but with a propenoic acid backbone.

Uniqueness

Propanoic acid, 2-bromo-, tetrahydro-2H-pyran-2-yl ester is unique due to the presence of both the bromine atom and the tetrahydro-2H-pyran-2-yl group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.

Properties

CAS No.

74266-26-5

Molecular Formula

C8H13BrO3

Molecular Weight

237.09 g/mol

IUPAC Name

oxan-2-yl 2-bromopropanoate

InChI

InChI=1S/C8H13BrO3/c1-6(9)8(10)12-7-4-2-3-5-11-7/h6-7H,2-5H2,1H3

InChI Key

OHXMZRQPJYECOY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1CCCCO1)Br

Origin of Product

United States

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